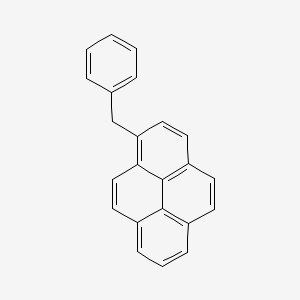
1-Benzylpyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzylpyrene is an organic compound with the molecular formula C23H16. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The compound is characterized by the presence of a benzyl group attached to the pyrene nucleus, making it a unique member of the PAH family .
準備方法
1-Benzylpyrene can be synthesized through various methods. One common synthetic route involves the homolytic benzylation of pyrene using benzyl radicals. These radicals can be generated by the pyrolysis of dibenzylmercury. The reaction typically yields this compound and 1,1’-bipyrenyl as major products
化学反応の分析
1-Benzylpyrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups at the benzylic position.
科学的研究の応用
1-Benzylpyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of PAHs and their derivatives. Its unique structure allows for the investigation of various chemical reactions and mechanisms.
Biology: The compound’s interactions with biological molecules, such as DNA, are of interest in understanding the mutagenic and carcinogenic properties of PAHs.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the field of cancer treatment.
作用機序
The mechanism of action of 1-benzylpyrene involves its interaction with various molecular targets and pathways. One key pathway is the activation of cytochrome P450 enzymes, particularly CYP1A1, which metabolize the compound into reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis . The compound’s ability to induce aggregation-induced emission (AIE) is also of interest, as it provides insights into the photophysical properties of PAHs .
類似化合物との比較
1-Benzylpyrene can be compared with other similar compounds, such as:
Benzo[a]pyrene: A well-known carcinogenic PAH with a similar structure but lacking the benzyl group.
Benzo[e]pyrene: Another isomer of benzopyrene, differing in the position of the fused benzene rings.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to more complex structures and potentially different reactivity.
The uniqueness of this compound lies in its benzyl group, which influences its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of structural modifications on the properties of PAHs.
特性
CAS番号 |
96344-69-3 |
|---|---|
分子式 |
C23H16 |
分子量 |
292.4 g/mol |
IUPAC名 |
1-benzylpyrene |
InChI |
InChI=1S/C23H16/c1-2-5-16(6-3-1)15-20-12-11-19-10-9-17-7-4-8-18-13-14-21(20)23(19)22(17)18/h1-14H,15H2 |
InChIキー |
KBUVRXNOTZNAPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


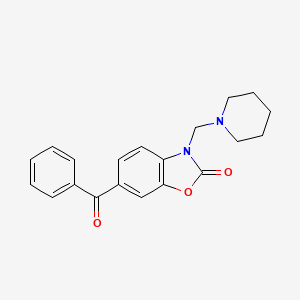
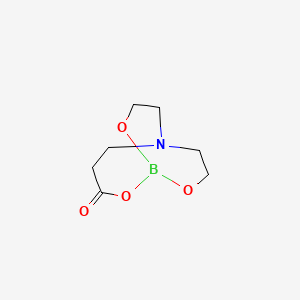
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
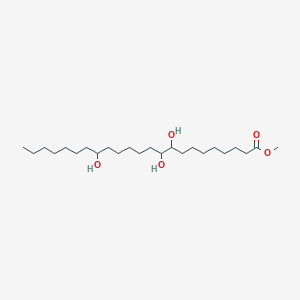

![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
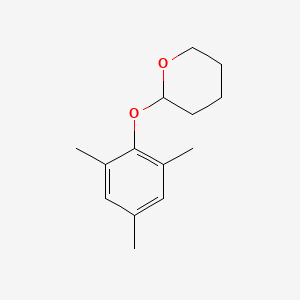
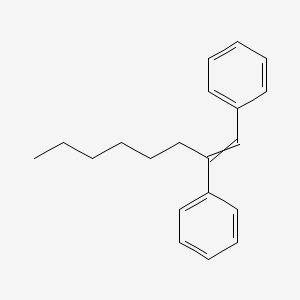
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
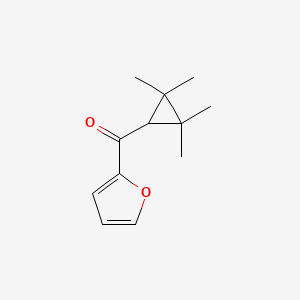
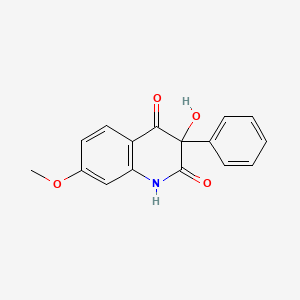
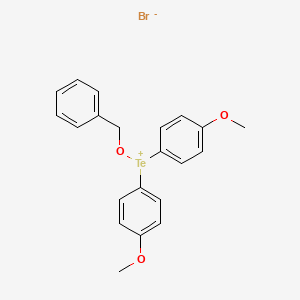
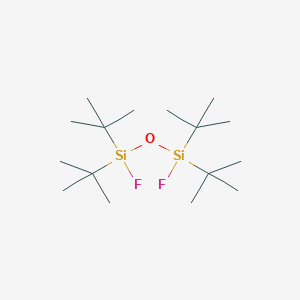
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
